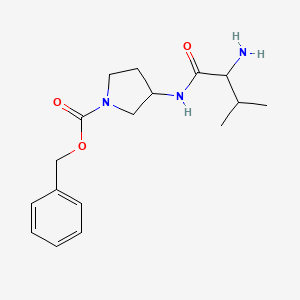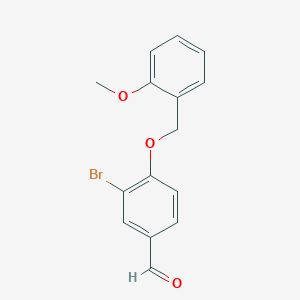
3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and a 2-methoxybenzyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde.
Etherification: The hydroxyl group at the 4-position is etherified with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: 3-Bromo-4-((2-methoxybenzyl)oxy)benzoic acid.
Reduction: 3-Bromo-4-((2-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the 2-methoxybenzyl group, making it less sterically hindered.
4-((2-Methoxybenzyl)oxy)benzaldehyde:
Uniqueness
3-Bromo-4-((2-methoxybenzyl)oxy)benzaldehyde is unique due to the presence of both the bromine atom and the 2-methoxybenzyl group, which confer distinct chemical and physical properties. These substitutions can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13BrO3 |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
3-bromo-4-[(2-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-5-3-2-4-12(14)10-19-15-7-6-11(9-17)8-13(15)16/h2-9H,10H2,1H3 |
Clé InChI |
TXXXVQIUZUCYIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1COC2=C(C=C(C=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


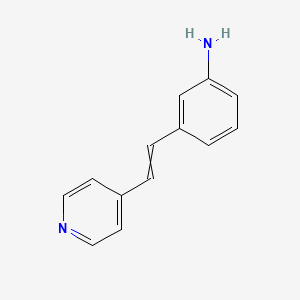
![Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14779896.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole](/img/structure/B14779904.png)
![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
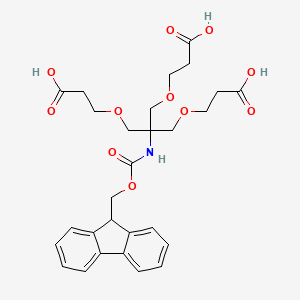


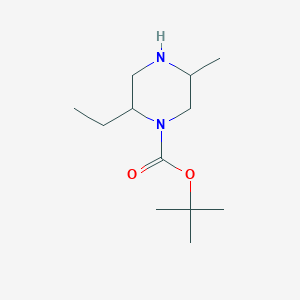
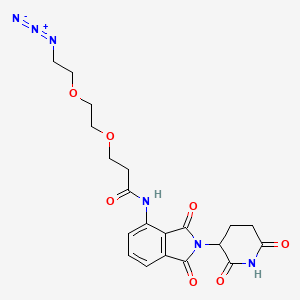
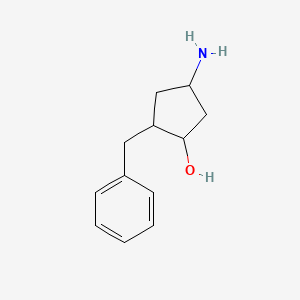

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
